N-methyl-N-(1,3-thiazol-4-ylmethyl)-2,3-dihydro-1,4-benzodioxine-5-sulfonamide
Description
N-methyl-N-(1,3-thiazol-4-ylmethyl)-2,3-dihydro-1,4-benzodioxine-5-sulfonamide is a complex organic compound that features a thiazole ring, a benzodioxine moiety, and a sulfonamide group
Properties
IUPAC Name |
N-methyl-N-(1,3-thiazol-4-ylmethyl)-2,3-dihydro-1,4-benzodioxine-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S2/c1-15(7-10-8-20-9-14-10)21(16,17)12-4-2-3-11-13(12)19-6-5-18-11/h2-4,8-9H,5-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCLLHYKZPJXRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CSC=N1)S(=O)(=O)C2=CC=CC3=C2OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(1,3-thiazol-4-ylmethyl)-2,3-dihydro-1,4-benzodioxine-5-sulfonamide typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, which can be achieved through the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions .
Subsequently, the benzodioxine moiety is introduced through a cyclization reaction involving catechol and an appropriate dihalide. The final step involves the sulfonation of the intermediate compound to introduce the sulfonamide group. This can be achieved using sulfonyl chlorides in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(1,3-thiazol-4-ylmethyl)-2,3-dihydro-1,4-benzodioxine-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and benzodioxine moiety.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines.
Substitution: Various substituted thiazole and benzodioxine derivatives.
Scientific Research Applications
N-methyl-N-(1,3-thiazol-4-ylmethyl)-2,3-dihydro-1,4-benzodioxine-5-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-N-(1,3-thiazol-4-ylmethyl)-2,3-dihydro-1,4-benzodioxine-5-sulfonamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-(2-methyl-1,3-thiazol-4-yl)benzylamine
- N-methyl-N-3-phenylalkyl-2-[2-(4-n-propylpiperazin-1-yl)-1,3-thiazol-5-yl]ethan-1-amine
Uniqueness
N-methyl-N-(1,3-thiazol-4-ylmethyl)-2,3-dihydro-1,4-benzodioxine-5-sulfonamide is unique due to the presence of the benzodioxine moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other thiazole derivatives and enhances its potential for diverse applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
